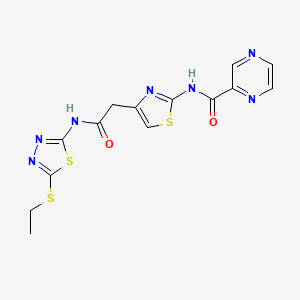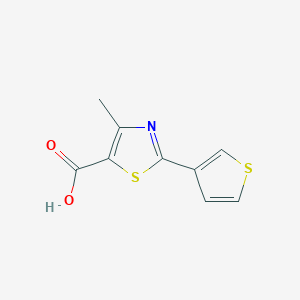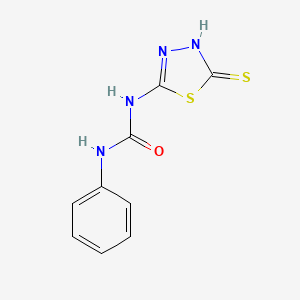![molecular formula C12H14N2OS B2513743 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 313404-84-1](/img/structure/B2513743.png)
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antithyroid and Antimicrobial Applications
Thiazole derivatives have been explored for their utility in treating Graves' hyperthyroidism, offering non-thionamide drug options for patients intolerant or unresponsive to standard therapies. These agents act on various phases of thyroid hormone synthesis and metabolism, with research indicating their usefulness alongside or as alternatives to conventional antithyroid drugs (Ruslan & Okosieme, 2023). Additionally, the safety of antithyroid drugs during pregnancy has been updated, emphasizing the need for careful selection based on adverse effect profiles (Francis et al., 2020).
Anticancer Potential
Thiazole derivatives are recognized for their anticancer properties, with various patents filed for compounds demonstrating activity against cancer. The synthesis of these derivatives and their interaction with numerous drug targets have led to the discovery of new molecules with advanced modes of action, highlighting the therapeutic use of thiazole derivatives in oncology (Sharma et al., 2019).
Antiviral and Immunomodulatory Effects
Thiazolides, a class derived from thiazole, have emerged as broad-spectrum antiviral agents, with the first thiazolide, nitazoxanide, showing promise in late-stage clinical trials for chronic hepatitis C. The review of thiazolides covers their chemistry, pharmacology, and efficacy as antiviral agents, underscoring their potential role in combination with other antiviral drugs (Rossignol, 2009).
Anti-inflammatory and Antioxidant Activities
Research on benzofused thiazole derivatives has demonstrated their significant antioxidant and anti-inflammatory activities. These compounds, synthesized through green chemistry approaches, show potential in treating various diseases characterized by oxidative stress and inflammation (Raut et al., 2020).
properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-4-11(15)13-12-14(3)9-6-5-8(2)7-10(9)16-12/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEDGKOVEOJWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-methoxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2513662.png)
![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2513663.png)



![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)



![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)

![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)
